Cas no 124754-81-0 (Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester)
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester
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- Inchi: 1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1
- InChI Key: OBWNQXOVRLYCEL-SECBINFHSA-N
- SMILES: O(C(N[C@H](CC=O)C(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 215.15223
Experimental Properties
- PSA: 55.4
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345888-0.05g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 0.05g |
$285.0 | 2023-02-22 | |
| Enamine | EN300-345888-0.1g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 0.1g |
$426.0 | 2023-02-22 | |
| Enamine | EN300-345888-0.25g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 0.25g |
$607.0 | 2023-02-22 | |
| Enamine | EN300-345888-0.5g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 0.5g |
$959.0 | 2023-02-22 | |
| Enamine | EN300-345888-1.0g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-345888-2.5g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 2.5g |
$2408.0 | 2023-02-22 | |
| Enamine | EN300-345888-5.0g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 5.0g |
$3562.0 | 2023-02-22 | |
| Enamine | EN300-345888-10.0g |
tert-butyl N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate |
124754-81-0 | 95% | 10.0g |
$5283.0 | 2023-02-22 | |
| A2B Chem LLC | AW29095-2.5g |
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester |
124754-81-0 | 95% | 2.5g |
$2570.00 | 2024-04-20 | |
| A2B Chem LLC | AW29095-5g |
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester |
124754-81-0 | 95% | 5g |
$3785.00 | 2024-04-20 |
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester
Carbamic Acid, [(1R)-2-Methyl-1-(2-Oxoethyl)Propyl]-, 1,1-Dimethylethylester: A Comprehensive Overview
Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester, also known by its CAS number 124754-81-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of carbamic acids, which are widely used in the synthesis of various biologically active molecules. The structure of this compound is characterized by a chiral center at the (1R) configuration, making it a valuable substrate for enantioselective synthesis.
The molecular formula of Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester is C13H23NO3, with a molecular weight of approximately 249.3 g/mol. Its structure comprises a carbamate group attached to a branched alkyl chain containing a ketone moiety. The presence of the ketone group introduces additional reactivity, enabling this compound to participate in various condensation reactions, such as the formation of β-lactams or other heterocyclic structures.
In recent years, there has been growing interest in the application of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in the construction of complex natural product analogs and drug candidates. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases.
The synthesis of Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester typically involves multi-step processes that emphasize stereocontrol. One common approach is the asymmetric alkylation of a carbamate intermediate using chiral catalysts. This method ensures high enantiomeric excess and provides access to the desired (1R) configuration.
Beyond its role as an intermediate, this compound has also been studied for its potential in materials science. For example, its ability to form stable amide bonds makes it a candidate for use in polymer chemistry and drug delivery systems. Recent advancements in click chemistry have further expanded its utility by enabling rapid and efficient coupling reactions with other functional groups.
In terms of physical properties, Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester is typically a white crystalline solid with a melting point around 85°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its handling and purification during synthetic procedures.
The environmental impact and safety profile of this compound are areas that require further investigation. While preliminary data suggest that it is not acutely toxic under standard conditions, long-term exposure studies and ecological assessments are necessary to fully understand its risks and benefits.
In conclusion, Carbamic acid, [(1R)-2-methyl-1-(2-oxoethyl)propyl]-, 1,1-dimethylethylester, with CAS number 124754-81-0, stands as a versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications and optimize synthetic routes for this compound, its significance in both academic and industrial settings is expected to grow further.
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